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molecular formula C12H12N2O2 B8749548 methyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

methyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B8749548
M. Wt: 216.24 g/mol
InChI Key: KHCNQBKGMLODSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436043B2

Procedure details

Methyl 3-methyl-1H-pyrazole-4-carboxylate (14.4 g) synthesized in Example 1, (3) was dissolved in dimethylacetamide (200 mL), phenylboronic acid (25.0 g), copper acetate (36.4 g) and pyridine (32 mL) were added, and the mixture was stirred at room temperature overnight. The reaction mixture was filtered through celite, 1N hydrochloric acid (100 mL) was added to the filtrate, and the mixture was extracted with diethyl ether. The extract was washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:1, volume ratio) to give the title object compound (11.4 g, 53%) as a pale-yellow solid.
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
36.4 g
Type
catalyst
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][NH:4][N:3]=1.[CH:11]1(C(C2C(CCC3C=CC=CC=3)=NN(C3C=CC=CC=3)C=2)O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C1(B(O)O)C=CC=CC=1.N1C=CC=CC=1>CC(N(C)C)=O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:1][C:2]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:3]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CC1=NNC=C1C(=O)OC
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(O)C=1C(=NN(C1)C1=CC=CC=C1)CCC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
32 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
36.4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite, 1N hydrochloric acid (100 mL)
ADDITION
Type
ADDITION
Details
was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:1, volume ratio)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NN(C=C1C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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